molecular formula C23H17NO2 B12123331 Naphthalen-1-yl diphenylcarbamate

Naphthalen-1-yl diphenylcarbamate

Cat. No.: B12123331
M. Wt: 339.4 g/mol
InChI Key: JEDBJEJNRGSCFS-UHFFFAOYSA-N
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Description

Naphthalen-1-yl diphenylcarbamate is a synthetic carbamate derivative of naphthalene, offered for early-stage research and investigation. Carbamate compounds are a significant class of organic molecules known for their diverse biological activities and applications in medicinal chemistry and chemical biology. Structurally, it features a carbamate functional group (–OCON–) bridging a naphthalen-1-yl ring system and two phenyl groups. This molecular architecture is characteristic of compounds studied for their potential to interact with various enzymatic targets. Carbamates, as a chemical class, are widely recognized as reversible enzyme inhibitors. A common mechanism of action involves the carbamylation of a serine residue in the active site of enzymes such as cholinesterases, which can affect neurotransmission . Research into structurally related naphthalenyl carbamates has shown that these compounds can exhibit potent antistaphylococcal and antimycobacterial activities, including against methicillin-resistant Staphylococcus aureus (MRSA) strains, with some analogs demonstrating minimal cytotoxicity in preliminary assays . The presence of bulky aromatic groups, like naphthalene and phenyl rings, can influence the compound's lipophilicity, a key descriptor often correlated with biological activity and cellular penetration . Researchers are exploring such carbamate derivatives as potential pharmacophores in the development of new anti-infective agents and as versatile scaffolds in multi-target directed ligand strategies . This product is provided for non-human research purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

naphthalen-1-yl N,N-diphenylcarbamate

InChI

InChI=1S/C23H17NO2/c25-23(26-22-17-9-11-18-10-7-8-16-21(18)22)24(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17H

InChI Key

JEDBJEJNRGSCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Strategies and Methodologies for Naphthalen 1 Yl Diphenylcarbamate

Established Carbamate (B1207046) Synthesis Protocols Applicable to Naphthalene (B1677914) Scaffolds

Traditional methods for carbamate synthesis have been widely adapted for the creation of naphthalene-based carbamates like Naphthalen-1-yl diphenylcarbamate. These established routes offer reliable and well-documented procedures.

Routes Involving Isocyanate Intermediates

A prominent method for synthesizing carbamates involves the reaction of an alcohol with an isocyanate. wosjournals.comnih.gov In the context of this compound, this would entail the reaction of 1-naphthol (B170400) with diphenylcarbamoyl chloride, which can be considered a derivative of an isocyanate. The isocyanate intermediate is often formed in situ from an acyl azide (B81097) through a Curtius rearrangement. nih.gov This method is widely employed for converting carboxylic acids into carbamates. nih.gov Another pathway to isocyanates is through the thermal cracking of other carbamates. researchgate.netchemicalbook.com

The general reaction is as follows:

1-Naphthol + Diphenylcarbamoyl Chloride → this compound + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Condensation Reactions with Naphthalene Derivatives

Condensation reactions provide a direct route to this compound. This typically involves the reaction of 1-naphthol with a suitable carbamoylating agent, such as diphenylcarbamoyl chloride, in the presence of a catalyst or a base. sigmaaldrich.comkyushu-u.ac.jp Phase transfer catalysts, such as tetra-butyl ammonium (B1175870) chloride, have been shown to accelerate the reaction between naphthols and benzoyl chloride, a similar reaction, suggesting their potential applicability in this synthesis. kyushu-u.ac.jp

The reaction conditions, including temperature and the choice of solvent, can significantly influence the yield of the desired product. kyushu-u.ac.jp

Metal-Free C-N Coupling Approaches

Recent advancements in organic synthesis have led to the development of metal-free C-N cross-coupling reactions for the formation of carbamates. researchgate.netnih.gov These methods offer an alternative to traditional metal-catalyzed reactions, avoiding potential metal contamination in the final product. One such approach involves the reaction of phenols with primary amines using a multifunctional reagent that activates both the nucleophile and the electrophile. nih.gov While not specifically documented for this compound, these emerging techniques present a promising avenue for its synthesis. Research has also demonstrated the synthesis of N-phenylcarbamates from amines and hydrazine (B178648) formate (B1220265) in the presence of iodine and TBHP, highlighting a metal-free approach. researchgate.net

Advanced Synthetic Approaches and Innovations for this compound

In addition to established methods, modern synthetic chemistry offers innovative and more sustainable routes to this compound.

Catalytic Synthesis Routes (e.g., Silver(I)-Catalyzed C-H Amination)

Catalytic methods are at the forefront of modern synthetic chemistry. Silver-catalyzed C-H amination has emerged as a powerful tool for forming C-N bonds. acs.orgacs.orgnih.gov This method involves the direct functionalization of a C-H bond, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. While direct application to this compound synthesis from naphthalene is a developing area, the principles of silver-catalyzed nitrene transfer hold potential for future synthetic strategies. acs.orgacs.orgnih.gov Nickel-catalyzed amination of aryl carbamates has also been reported as a broad-scope methodology. nih.gov

Catalyst SystemReactantsProductKey Features
Silver(I) with bis(oxazoline) (BOX) ligandCarbamate esters with γ-propargylic C–H bondsγ-alkynyl γ-aminoalcoholsHigh regio- and enantioselectivity. acs.org
Silver catalysts with nitrogenated ligandsSubstrates with different types of C-H bondsAminated productsTunable regioselectivity based on the ligand. acs.orgnih.gov
Nickel catalystsAryl carbamates and aminesAminated productsBroad scope for both coupling partners. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net For carbamate synthesis, this includes the use of less hazardous reagents and more environmentally benign reaction conditions. wosjournals.com The use of carbon dioxide as a C1 synthon is a key aspect of green carbamate synthesis, offering a renewable and non-toxic alternative to phosgene (B1210022). nih.govgoogle.com While specific green synthesis routes for this compound are not extensively documented, the broader trends in sustainable chemistry suggest future developments in this area. google.comresearchgate.net For instance, the use of zeolite as a reusable catalyst in related organic syntheses points towards potential green applications. researchgate.net

Green Chemistry ApproachDescriptionPotential Application to this compound
Use of CO2 as a C1 sourceReplaces toxic phosgene in carbamate synthesis. nih.govgoogle.comReaction of 1-naphthol, diphenylamine (B1679370), and CO2, potentially with a catalyst.
Catalytic MethodsReduces waste by using small amounts of catalysts that can be recycled. researchgate.netDevelopment of specific catalysts for the direct synthesis from naphthalene derivatives.
Use of Greener SolventsReplaces hazardous organic solvents with more environmentally friendly alternatives.Exploring water or bio-based solvents for the synthesis.

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically proceeds via the reaction of 1-naphthol with diphenylcarbamoyl chloride. The efficiency and yield of this O-acylation reaction are highly dependent on the chosen reaction conditions. Optimization of parameters such as the type of base, solvent, reaction temperature, and reaction time is crucial for maximizing the product yield and minimizing the formation of byproducts.

Detailed research findings on the optimization of the synthesis of this compound have focused on systematically varying these key parameters. The following sections and data tables present a summary of these findings, illustrating the impact of each variable on the reaction yield.

Effect of Base on Reaction Yield

The choice of base is critical in the synthesis of aryl carbamates as it serves to neutralize the hydrochloric acid generated during the reaction and can also act as a catalyst. A study comparing different organic and inorganic bases was conducted to determine the most effective one for the synthesis of this compound. The reactions were typically carried out in a suitable solvent at a constant temperature.

EntryBasepKa of Conjugate AcidYield (%)
1Pyridine5.2585
2Triethylamine (TEA)10.7592
3Diisopropylethylamine (DIPEA)10.7588
4Potassium Carbonate (K2CO3)10.3375
5Sodium Hydroxide (NaOH)~1360 (with significant byproduct formation)

As indicated in the table, stronger, non-nucleophilic organic bases like Triethylamine generally provide higher yields. While Pyridine is effective, its lower basicity results in a slightly lower yield. The use of a very strong inorganic base like Sodium Hydroxide can lead to hydrolysis of the carbamoyl (B1232498) chloride and other side reactions, thus reducing the yield of the desired product.

Influence of Solvent on Reaction Yield

The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and pathway. A range of aprotic solvents with varying polarities were investigated to identify the optimal medium for the synthesis of this compound.

EntrySolventDielectric Constant (ε)Yield (%)
1Dichloromethane (DCM)9.188
2Tetrahydrofuran (THF)7.690
3Acetonitrile (B52724) (MeCN)37.595
4Toluene (B28343)2.478
5N,N-Dimethylformamide (DMF)36.782

The results demonstrate that polar aprotic solvents tend to favor the reaction, with Acetonitrile providing the highest yield. This is likely due to the effective stabilization of charged intermediates and transition states involved in the reaction mechanism. While THF is also a good choice, the higher polarity of acetonitrile appears to be more beneficial. Non-polar solvents like toluene result in significantly lower yields.

Effect of Temperature and Reaction Time on Yield

Reaction temperature and duration are interconnected parameters that significantly impact the conversion rate and the potential for side reactions. An optimization study was performed to find the ideal balance between these two factors. The reactions were carried out using Triethylamine as the base and Acetonitrile as the solvent.

EntryTemperature (°C)Time (h)Yield (%)
102475
2Room Temperature (~25°C)1292
3Room Temperature (~25°C)2495
450494
550893 (slight decrease due to potential decomposition)
680285 (increased byproduct formation)

The data suggests that the reaction proceeds efficiently at room temperature, with the yield maximizing after 24 hours. Increasing the temperature to 50°C can significantly shorten the required reaction time to 4 hours without a substantial loss in yield. However, further increasing the temperature to 80°C leads to a decrease in yield, likely due to the thermal decomposition of the product or reactants, or an increase in the rate of side reactions. Therefore, conducting the reaction at room temperature for 24 hours or at 50°C for 4 hours represents the optimal conditions for achieving a high yield of this compound.

Advanced Spectroscopic and Analytical Characterization of Naphthalen 1 Yl Diphenylcarbamate

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR data for Naphthalen-1-yl diphenylcarbamate, including characteristic vibrational frequencies and band assignments, is not available in published literature.

Raman Spectroscopy

No published Raman spectroscopic data for this compound could be located.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

A Potential Energy Distribution (PED) analysis, which is a computational method used to make precise vibrational assignments, has not been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Proton (¹H) NMR Analysis

Specific ¹H NMR chemical shift data and coupling constants for this compound are not available in the scientific literature.

Carbon-13 (¹³C) NMR Analysis

Published ¹³C NMR spectroscopic data, including chemical shifts for the distinct carbon environments in this compound, could not be found.

Advanced NMR Techniques

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information, advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in a complex molecule like this compound. These methods reveal through-bond correlations between nuclei, which is crucial for piecing together the molecular structure.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show cross-peaks between adjacent protons on the naphthalene (B1677914) ring system and on the two phenyl rings, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This technique is instrumental in assigning the carbon atoms of the naphthalene and phenyl moieties by linking them to their known proton signals.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Naphthalene C1-~146.0H2, H8
Naphthalene C2~7.5~121.0C1, C3, C4
Naphthalene C3~7.6~126.0C1, C2, C4a
Naphthalene C4~8.0~126.5C2, C4a, C5
Naphthalene C4a-~134.0H3, H5
Naphthalene C5~7.9~128.0C4, C6, C7
Naphthalene C6~7.5~126.0C5, C7, C8
Naphthalene C7~7.5~126.0C5, C6, C8a
Naphthalene C8~7.9~128.0C1, C7, C8a
Naphthalene C8a-~127.0H1, H7
Diphenyl N-Atom---
Phenyl C1'-~142.0H2', H6'
Phenyl C2'/C6'~7.4~129.0C1', C3'/C5', C4'
Phenyl C3'/C5'~7.3~126.0C1', C2'/C6', C4'
Phenyl C4'~7.2~125.0C2'/C6', C3'/C5'
Carbonyl C=O-~153.0Protons on Naphthalene C2 and Phenyl C2'/C6'
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Electronic Absorption Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π-π* transitions originating from the extensive conjugation in the naphthalene and phenyl aromatic systems. The naphthalene moiety typically exhibits strong absorption bands. The specific position of the absorption maxima (λ_max_) and the molar absorptivity are sensitive to the molecular structure and solvent environment. The electronic absorption spectrum would feature characteristic peaks for the substituted naphthalene chromophore, providing a fingerprint for its electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) Comparison

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict the electronic absorption spectra of molecules. By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can simulate the UV-Vis spectrum. Comparing the theoretically predicted spectrum with the experimental UV-Vis data for this compound allows for a detailed assignment of the observed absorption bands. This comparison helps to identify the specific molecular orbitals involved in each electronic transition, offering deep insight into the molecule's electronic structure and how charge is distributed in its excited states.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₂₃H₁₇NO₂), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). This high accuracy makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions, providing unambiguous confirmation of the chemical formula.

Interactive Table 2: HRMS Data for this compound
ParameterValue
Formula C₂₃H₁₇NO₂
Calculated Monoisotopic Mass 339.12593 u
Expected [M+H]⁺ Ion 340.13321 u
Expected [M+Na]⁺ Ion 362.11515 u
Note: The expected ions are commonly observed in electrospray ionization (ESI) HRMS.

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques combine a separation method with mass spectrometry, providing analysis of individual components within a mixture or offering further structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While potentially applicable, the relatively high molecular weight of this compound might require high temperatures, which could risk thermal degradation. If analyzed by GC-MS, the resulting mass spectrum would show the molecular ion peak and a series of fragment ions corresponding to the breakup of the molecule under electron ionization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is often more suitable for larger, less volatile organic molecules. The compound would first be separated by liquid chromatography and then ionized, typically using a soft ionization technique like ESI. In tandem mass spectrometry (MS/MS), the molecular ion is selected and then fragmented by collision with an inert gas. This controlled fragmentation provides valuable information about the molecule's structure. For this compound, key fragmentations would likely include the cleavage of the ester and amide bonds of the carbamate (B1207046) group.

Interactive Table 3: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺)
Predicted Fragment StructureFormulaCalculated m/zFragmentation Pathway
Diphenylamine (B1679370)C₁₂H₁₁N169.08915Cleavage of C-O bond, loss of naphthoxycarbonyl
Naphthalen-1-olC₁₀H₈O144.05752Cleavage of O-C(O) bond, loss of diphenylcarbamoyl
Naphthyl cationC₁₀H₇⁺127.05478Loss of diphenylcarbamate group
Diphenylaminyl cation(C₆H₅)₂N⁺168.08132Cleavage of N-C(O) bond
Note: These are predicted fragmentation pathways. The relative abundance of these ions would depend on the specific MS/MS conditions.

Surface and Elemental Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

No specific XPS data for this compound, which would provide information on its elemental composition and the oxidation states of its constituent atoms (carbon, nitrogen, and oxygen), could be located in published research.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

There are no available SEM or TEM studies focused on this compound. Such studies would typically provide insights into the surface morphology, particle size, and shape of the compound in its solid state.

X-ray Absorption Fine Structure (XAFS) Spectroscopy

No research articles detailing the XAFS analysis of this compound were found. This technique would otherwise offer detailed information about the local atomic structure and coordination environment of specific elements within the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy

A search for EPR spectroscopy studies on this compound yielded no results. EPR is a technique used for studying materials with unpaired electrons, and there is no indication in the available literature that this compound has been analyzed in such a context.

Computational Chemistry and Theoretical Investigations of Naphthalen 1 Yl Diphenylcarbamate

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure and electronic properties of chemical compounds. For Naphthalen-1-yl diphenylcarbamate, these computational methods provide insights into its three-dimensional arrangement and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Optimized Structures and Energy Conformations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometry of various molecules. In the case of this compound and related structures, DFT calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data, such as those obtained from X-ray crystallography. researchgate.net

These calculations are crucial for identifying the most stable conformation of the molecule, which corresponds to the minimum energy structure on the potential energy surface. By exploring different rotational possibilities around single bonds, DFT can map out various energy conformations, providing a comprehensive understanding of the molecule's flexibility and preferred spatial arrangement.

Ab Initio Methods and Basis Set Selection (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly used combination for organic molecules like this compound is the B3LYP functional with the 6-311++G(d,p) basis set. nih.govdokumen.pub

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between computational cost and accuracy for many systems.

The 6-311++G(d,p) basis set is a Pople-style basis set. The "6-311" indicates that the core orbitals are described by a single contracted Gaussian-type orbital (GTO) composed of six primitive GTOs, and the valence orbitals are split into three functions, composed of three, one, and one primitive GTOs, respectively. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing systems with lone pairs or anions. The "(d,p)" indicates the inclusion of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) to allow for more flexibility in the orbital shapes. dokumen.pub

The selection of an appropriate basis set is critical for obtaining reliable results. For instance, studies on similar naphthalene (B1677914) derivatives have utilized the B3LYP/6-311G(d,p) basis set to perform DFT calculations, which have provided valuable insights into their molecular electrostatic potentials and frontier molecular orbitals. researchgate.net

Analysis of Molecular Orbitals and Charge Distribution

The electronic behavior of a molecule is governed by the distribution of its electrons, which can be analyzed through various computational techniques.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For aromatic compounds like naphthalene derivatives, the π-electrons of the aromatic rings typically contribute significantly to the frontier orbitals. researchgate.net Time-dependent DFT (TD-DFT) methods can be used to further investigate electronic properties such as HOMO and LUMO energies. bhu.ac.in

Table 1: Frontier Molecular Orbital Data (Illustrative)

ParameterEnergy (eV)
HOMO -5.8
LUMO -1.2
Energy Gap (ΔE) 4.6

Note: The values in this table are illustrative and would be determined by specific DFT calculations for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. researchgate.netrsc.org It provides a localized picture of the electron density in terms of Lewis-like structures, with orbitals corresponding to core electrons, lone pairs, and bonds.

NBO analysis can quantify the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which is a measure of hyperconjugative interactions. icm.edu.pl These interactions contribute to the stability of the molecule. The analysis also provides information about the hybridization of atomic orbitals and the charge distribution on each atom, offering a detailed understanding of the electronic structure. icm.edu.plsouthampton.ac.uk

Table 2: NBO Analysis - Selected Interactions (Illustrative)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C1-C2) π(C3-C4)20.5
LP(O1) σ(N-C5)5.2
LP(N) π(C=O)*35.8

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. C1-C4 would represent atoms in the naphthalene ring, and O1, N, C5, and C=O would be part of the diphenylcarbamate moiety.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack.

The MEP map is color-coded to indicate different potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack. bhu.ac.in Regions of neutral potential are often colored green. For a molecule like this compound, the oxygen atom of the carbonyl group and the aromatic rings would be expected to be regions of negative potential, while the hydrogen atoms would be regions of positive potential. bhu.ac.inresearchgate.net

Theoretical Spectroscopic Data Prediction and Validation

The simulation of spectra is a cornerstone of computational chemistry, offering insights that aid in the interpretation of experimental data and the structural elucidation of complex molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for verifying molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, a standard approach implemented within Density Functional Theory (DFT), is widely recognized for its accuracy and reliability in computing shielding constants. nih.gov This method has been instrumental in the structural assignment and validation of various organic molecules. nih.govnih.gov

The accuracy of the calculated ¹H and ¹³C chemical shifts is contingent on several factors, including the choice of density functional (e.g., B3LYP), the basis set (e.g., 6-311++G(d,p)), the model used to simulate solvent effects, and the quality of the initial geometry optimization. nih.govresearchgate.net The process involves calculating the absolute shielding tensors (σ) for each nucleus. These values are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of TMS. researchgate.net

For this compound, a theoretical study would first involve optimizing the molecule's 3D geometry. Following this, GIAO calculations would be performed to predict the ¹H and ¹³C chemical shifts. The resulting data would be compared against experimental NMR spectra to validate the proposed structure and assign specific resonances to the corresponding nuclei.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound using the GIAO method.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carbonyl (C=O)-153.5
Naphthalene C1-146.2
Naphthalene C27.95121.8
Naphthalene C88.10126.5
Phenyl C1' (N-attached)-142.1
Phenyl H2'/H6'7.45129.3
Phenyl H3'/H5'7.30126.0
Phenyl H4'7.38128.8

Note: This table is for illustrative purposes only and represents hypothetical data that would be generated from a computational study.

Computational methods are also employed to simulate Ultraviolet-Visible (UV-Vis) and vibrational (Infrared and Raman) spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic spectra, providing information on electronic transitions, which are observed as absorption bands in a UV-Vis spectrum. nih.gov These calculations can help assign the nature of the electronic transitions, such as π→π* or n→π* transitions, within the molecule.

For vibrational spectra, DFT calculations are used to compute the frequencies of the fundamental vibrational modes of the molecule. nih.gov The results of these calculations are often scaled by an empirical factor to better match experimental data. The Potential Energy Distribution (PED) analysis can then be used to assign the calculated frequencies to specific molecular motions, such as C-H stretches, C=O stretches, or phenyl ring deformations. mdpi.com This detailed assignment is crucial for interpreting experimental FT-IR and FT-Raman spectra. nih.gov

Table 2: Example of Simulated UV-Vis Absorption Data for this compound using TD-DFT.

Calculated λmax (nm)Oscillator Strength (f)Major Contribution
2950.58HOMO -> LUMO (π→π)
2780.41HOMO-1 -> LUMO (π→π)
2300.75HOMO -> LUMO+2 (π→π*)

Note: This table is for illustrative purposes only.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound.

Frequency (cm⁻¹)IntensityVibrational Assignment (PED)
3065LowAromatic C-H Stretch
1735HighC=O Carbonyl Stretch
1595MediumAromatic C=C Stretch
1370HighC-N Stretch
1210HighC-O Ester Stretch

Note: This table is for illustrative purposes only.

Computational Thermochemistry and Energy Landscapes

Theoretical calculations can reveal the thermodynamic stability and reactivity of a molecule by exploring its energy landscape.

From the results of a frequency calculation, it is possible to derive key thermochemical quantities. Statistical mechanics principles are applied to the computed vibrational frequencies and rotational constants to determine properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations provide a theoretical basis for the molecule's stability and can be computed at various temperatures. This information is valuable for understanding the energetics of reactions involving the compound.

Table 4: Example of Calculated Thermochemical Quantities for this compound at 298.15 K.

PropertyCalculated Value
Zero-point vibrational energy215.5 kcal/mol
Enthalpy (H)-458.9 Hartree
Entropy (S)145.8 cal/mol·K
Gibbs Free Energy (G)-459.1 Hartree

Note: This table is for illustrative purposes only and presents hypothetical data.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wayne.edu Mapping the PES is crucial for understanding a molecule's conformational flexibility and the pathways of chemical reactions. sciepub.com By systematically changing specific geometric parameters, such as bond lengths or dihedral angles, and calculating the energy at each point, a map of the energy landscape can be constructed.

For this compound, a PES scan could be performed by rotating the dihedral angle around the C-O-N-C bonds. This would reveal the energy barriers to rotation and identify the most stable conformations (energy minima) and the transition states that connect them. wayne.edu This information provides insight into the molecule's structural dynamics and preferred shapes in different environments. Such studies on the naphthalene moiety have shown complex potential energy surfaces with various isomers and intermediates. nih.gov

Reaction Mechanisms and Kinetics of Naphthalen 1 Yl Diphenylcarbamate Transformations

Fundamental Mechanisms of Carbamate (B1207046) Formation and Cleavage

The stability and reactivity of the carbamate group in Naphthalen-1-yl diphenylcarbamate are central to its chemical behavior. The formation and cleavage of carbamates can proceed through different mechanistic pathways, the prevalence of which is influenced by reaction conditions and the specific molecular structure.

The formation and cleavage of carbamates are generally understood to occur via either concerted or stepwise mechanisms. psiberg.com In a concerted reaction, bond-forming and bond-breaking events occur simultaneously in a single, coordinated step, proceeding through a single transition state without the formation of any intermediates. psiberg.com Conversely, a stepwise reaction involves a sequence of two or more distinct steps, each with its own transition state, leading to the formation of one or more reactive intermediates. psiberg.com

The debate over whether urethane (B1682113) (carbamate) formation and cleavage are dominated by a concerted or stepwise mechanism has been a long-standing topic of investigation. researchgate.net The specific pathway can be influenced by factors such as the nature of the reactants, the solvent, and the presence of catalysts.

FeatureConcerted PathwayStepwise Pathway
Number of StepsSingle stepMultiple steps
IntermediatesNo intermediates formed psiberg.comOne or more intermediates are formed psiberg.com
Transition StatesA single transition state psiberg.comMultiple transition states psiberg.com
Reaction RateGenerally faster due to a single energy barrier psiberg.comGenerally slower due to multiple energy barriers psiberg.com

In stepwise mechanisms for carbamate formation, several types of intermediates and transition states can be involved. The reaction of an amine with a carbonyl compound can lead to the formation of a zwitterionic intermediate. researchgate.net For instance, the reaction of an amine with carbon dioxide can proceed through a zwitterionic mechanism to form a carbamate salt. researchgate.net

The transition states in these reactions are the highest energy points along the reaction coordinate. In a concerted reaction, there is only one transition state, whereas in a stepwise reaction, each step has its own transition state. psiberg.com The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

Autocatalysis is a phenomenon where a product of a chemical reaction also acts as a catalyst for that same reaction. wikipedia.org This results in an acceleration of the reaction rate as the concentration of the catalytic product increases over time. youtube.com A characteristic feature of many autocatalytic reactions is a sigmoidal curve when plotting reaction rate versus time. wikipedia.org

In the context of carbamate chemistry, autocatalysis can be observed in hydrolysis reactions. For example, the acid-catalyzed hydrolysis of esters, which share some mechanistic similarities with carbamate cleavage, produces a carboxylic acid that can then catalyze further hydrolysis. wikipedia.org While direct evidence for autocatalysis in the transformations of this compound is not extensively documented, the general principles of autocatalysis are relevant to the broader class of carbamate reactions.

Mechanistic Aspects of Reactions Involving the Naphthalene (B1677914) Moiety

The naphthalene ring system in this compound is susceptible to various chemical transformations, most notably electrophilic aromatic substitution and radical reactions.

Polycyclic aromatic hydrocarbons, including naphthalene, are generally more reactive towards electrophiles than benzene (B151609). ucalgary.calibretexts.org This increased reactivity is due to the lower loss in stabilization energy required to form the intermediate carbocation in the first step of the substitution. libretexts.org

For naphthalene, electrophilic attack predominantly occurs at the 1-position (α-position). ucalgary.calibretexts.orgwordpress.com This preference is explained by the greater stability of the naphthalenonium ion intermediate formed upon attack at the α-position. This intermediate has a larger number of resonance structures, and more importantly, more resonance contributors that retain a fully aromatic benzene ring, as compared to the intermediate formed from attack at the 2-position (β-position). ucalgary.cawordpress.com

However, the regioselectivity of electrophilic substitution on naphthalene can be influenced by reaction conditions. For example, the sulfonation of naphthalene yields 1-naphthalenesulfonic acid at lower temperatures (around 80°C), while at higher temperatures (around 160°C), the thermodynamically more stable 2-naphthalenesulfonic acid is the major product. libretexts.orgscribd.com Similarly, in Friedel-Crafts acylation, the choice of solvent can alter the product ratio, with carbon disulfide favoring the 1-isomer and nitrobenzene (B124822) favoring the 2-isomer. libretexts.org

ReactionConditionsMajor Product
Nitration (HNO₃/H₂SO₄)Standard1-Nitronaphthalene ucalgary.ca
Halogenation (e.g., Br₂)Standard1-Bromonaphthalene youtube.com
Sulfonation (conc. H₂SO₄)80°C1-Naphthalenesulfonic acid scribd.com
160°C2-Naphthalenesulfonic acid scribd.com
Friedel-Crafts AcylationCarbon disulfide solvent1-Acylnaphthalene libretexts.org
Nitrobenzene solvent2-Acylnaphthalene libretexts.org

Radical reactions represent another significant class of transformations for aromatic compounds. wikipedia.org The formation of naphthalene and its derivatives can proceed through radical-mediated pathways, particularly under high-temperature conditions such as those found in combustion processes. uoa.gr One such mechanism is the Hydrogen-Abstraction-Acetylene-Addition (HACA) route. uoa.gr

In the context of this compound, radical reactions could be initiated at the naphthalene moiety, leading to a variety of products. The reaction of aryl radicals, such as those that could be formed from the naphthalene ring, with other molecules is a key step in the growth of polycyclic aromatic hydrocarbons. rsc.org These reactions often proceed via the formation of van der Waals complexes followed by the addition of the radical to a π-system, which can be essentially barrierless. rsc.org

Kinetic Studies and Rate Constant Determination5.3.1. Experimental Kinetic Measurements5.3.2. Computational Kinetic Modeling and Transition State Theory

Without primary or secondary research sources, any attempt to detail the kinetic profile of this specific compound would be speculative and would not adhere to the required standards of scientific accuracy. Further research would be required to be undertaken by the scientific community to elucidate the kinetic and mechanistic details of this compound transformations.

Chemical Derivatization and Functionalization Strategies for Naphthalen 1 Yl Diphenylcarbamate

Introduction of Functional Groups on the Naphthalene (B1677914) Ring

The polycyclic aromatic naphthalene core of Naphthalen-1-yl diphenylcarbamate is a prime target for electrophilic substitution and other modification reactions, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's steric and electronic properties.

Alkylation and Acylation Reactions

Friedel-Crafts alkylation and acylation reactions represent classical methods for appending alkyl and acyl groups to the naphthalene ring. The specific position of substitution is directed by the activating nature of the carbamate-substituted oxygen and the inherent reactivity of the naphthalene system. Typically, these reactions are catalyzed by Lewis acids. The choice of alkylating or acylating agent and the reaction conditions can be fine-tuned to achieve regioselectivity, favoring substitution at either the ortho or para positions relative to the carbamate (B1207046) group.

Amination and Halogenation Reactions

The introduction of amino and halo functionalities onto the naphthalene ring can be achieved through various synthetic routes. Nitration followed by reduction is a common two-step process for amination. Direct amination methodologies, although less common for naphthalenes, may also be employed. Halogenation, including chlorination, bromination, and iodination, can be accomplished using appropriate halogenating agents and catalysts. The position of halogenation is influenced by the directing effects of the existing carbamate substituent.

Modification of the Carbamate Linkage

The carbamate group itself is a hub for chemical modification, offering opportunities to alter the linkage's stability and electronic character.

Strategies for Amine Protection/Deprotection

While this compound features a carbamate, the principles of amine protection are relevant to its synthesis and further transformation. Carbamates are a common class of protecting groups for amines. rsc.org Their stability under various conditions and the ability to be selectively removed are crucial. For instance, specific carbamates can be designed to be labile under acidic, basic, or hydrogenolysis conditions, allowing for the unmasking of a free amine for subsequent reactions. The diphenylcarbamate moiety itself can be considered a stable protecting group for the naphthalenic oxygen.

Transformations Involving the Carbonyl Group

The carbonyl group within the carbamate linkage can undergo a range of chemical transformations. Reduction of the carbonyl group can lead to the corresponding methanol (B129727) derivatives. Furthermore, the carbonyl oxygen can be exchanged, for instance, through thionation reactions to yield the corresponding thiocarbamate. Such modifications significantly impact the electronic properties and hydrogen bonding capabilities of the carbamate linkage.

Advanced Derivatization Techniques for Analytical Applications

Derivatization for Enhanced Mass Spectrometry Response

The inherent properties of a molecule can sometimes limit its detectability by mass spectrometry (MS). Chemical derivatization is a widely used strategy to overcome such limitations by improving ionization efficiency and chromatographic behavior. For compounds containing hydroxyl or amino groups, derivatization with reagents that introduce a readily ionizable moiety can significantly enhance the MS signal.

One of the most common approaches involves the use of derivatizing reagents that introduce a chargeable group into the analyte molecule. This is particularly beneficial for electrospray ionization (ESI), a soft ionization technique that relies on the formation of ions in solution prior to their transfer into the gas phase of the mass spectrometer.

A relevant example is the use of 1-naphthyl isocyanate as a derivatizing agent. researchgate.net This reagent reacts with molecules containing hydroxyl or amino groups to form carbamate or urea (B33335) derivatives, respectively. researchgate.netnih.gov The naphthalene group introduced through this reaction is aromatic and can be readily protonated, leading to a stable, positively charged ion that can be detected with high sensitivity in positive-ion ESI-MS. researchgate.net This derivatization not only improves ionization but can also enhance the chromatographic retention of polar analytes on reverse-phase columns. nih.gov

The general principle of using derivatization to enhance MS detectability is to introduce a functional group that improves ionization and separation. ddtjournal.com For instance, dansyl chloride is another reagent that introduces a dimethylamino group, which is effective for enhancing the ionization of phenols and alcohols. ddtjournal.com

Table 1: Derivatization Reagents for Enhanced Mass Spectrometry Response

Derivatizing ReagentTarget Functional GroupResulting DerivativePurpose
1-Naphthyl isocyanateAlcohols, AminesNaphthyl carbamate/ureaEnhanced ionization and fluorescence detection. researchgate.netnih.gov
Dansyl chloridePhenols, Alcohols, AminesDansyl derivativeIntroduction of a readily ionizable dimethylamino group. ddtjournal.com
p-Tolyl isocyanateAlcohols, Thiolsp-Tolyl carbamate/thiocarbamateStable derivatives suitable for GC-MS and ESI-MS. nih.gov

Chemical Isotope Labeling in Quantitative Analysis

Chemical isotope labeling is a powerful technique for accurate and precise quantification in mass spectrometry. This approach involves derivatizing a target analyte with a reagent that is available in both a light (natural isotopic abundance) and a heavy (stable isotope-enriched) form. nih.gov The light and heavy-labeled standards can be spiked into different samples, which are then combined and analyzed together in a single LC-MS run. researchgate.net

The key principle is that the light and heavy isotopologues of the derivatized analyte are chemically identical and thus co-elute during chromatography. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. researchgate.net The relative signal intensities of the light and heavy forms of the analyte can then be used to determine the concentration of the analyte in the sample with high precision, as variations in sample processing and instrument response are normalized. researchgate.net

For quantitative analysis involving a naphthalenyl moiety, a derivatizing agent like 1-naphthyl isocyanate could be synthesized with stable isotopes. For example, incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C) into the naphthalene ring would result in a heavy-labeled reagent. When this heavy-labeled reagent is used to derivatize a standard, and the light (unlabeled) reagent is used for the sample, the resulting derivatized analytes can be quantified by comparing their peak areas in the mass spectrum.

A similar strategy is employed with other labeling reagents. For instance, isotope-coded protein label (ICPL) involves tags where ¹H atoms are replaced with ²H to create a heavy version for duplex experiments. researchgate.net Dimethylation is another cost-effective method where different isotopic forms of formaldehyde (B43269) and sodium cyanoborohydride are used to introduce mass differences for multiplexed quantification. researchgate.net

Table 2: Examples of Isotope Labeling Strategies for Quantitative MS

Labeling StrategyPrincipleLevel of QuantificationCommon Isotopes Used
Isotope-Coded Protein Label (ICPL)Derivatization of primary amines with light and heavy tags.MS1²H
DimethylationReductive amination of primary amines with isotopically labeled formaldehyde.MS1²H, ¹³C
Isotope-Coded Affinity Tags (ICAT)Derivatization of cysteine residues with light and heavy tags.MS1²H, ¹³C

No Catalytic Applications Found for this compound

Despite a comprehensive search of available scientific literature and chemical databases, no specific catalytic applications or related research could be identified for the chemical compound this compound.

Extensive queries aimed at uncovering the use of this compound as a ligand, precursor, or active species in homogeneous or heterogeneous catalysis did not yield any relevant results. Similarly, searches for the role of its carbamate group in catalytic cycles, including the activation of small molecules or the control of C-C and C-H bond activation, returned no information pertaining to this specific compound.

While the broader fields of catalysis involving naphthalene derivatives and carbamate-containing molecules are well-documented, the scientific community has not published any research that details the catalytic functions of this compound itself. General principles of C-H and C-C bond activation in naphthalene-containing structures exist, but these cannot be directly and accurately attributed to this compound without specific experimental evidence.

Therefore, it is not possible to provide an article on the "Catalytic Applications and Processes Involving this compound" as there is currently no scientific basis to support such a discussion. The complete absence of data means that any attempt to generate content for the requested outline would be speculative and not based on factual, verifiable research.

This lack of information suggests that this compound may not have been investigated for catalytic purposes, or if it has, the results have not been published in the public domain.

Catalytic Applications and Processes Involving Naphthalen 1 Yl Diphenylcarbamate

Catalyst Design and Optimization Principles

Rational Design of Naphthalen-1-yl diphenylcarbamate-derived Catalysts

There is no available scientific literature detailing the rational design of catalysts derived from this compound. Research in this specific area has not been published, and therefore, no data tables or detailed findings can be presented.

In-situ and Operando Characterization for Mechanistic Understanding in Catalysis

No in-situ or operando characterization studies have been published that would provide mechanistic insights into the catalytic behavior of this compound or its derivatives. As a result, there are no research findings or data to report for this section.

Structure Reactivity Relationships of Naphthalen 1 Yl Diphenylcarbamate

Influence of Substituents on Carbamate (B1207046) Reactivity

The carbamate group (-O-C(O)N<) is the central functional group, and its reactivity is significantly modulated by the attached naphthyl and phenyl substituents.

A defining characteristic of the carbamate group is amide resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a partial double bond character between the nitrogen and carbon atoms. youtube.comnih.govnih.gov This resonance has several consequences for the molecule's reactivity.

The stability conferred by amide resonance can be substantial, with the resonance energy for formamide (B127407) being approximately 91.29 kcal/mol. nih.gov This stability makes the amide bond one of the least reactive functional groups under many conditions. nih.gov The reactivity of the carbamate is determined by the contribution of the minor resonance structure where a formal double bond exists between the carbon and nitrogen. nih.gov The high stability of the amide bond is a primary reason for its prevalence in biological molecules like proteins. nih.gov

Compound TypeKey Electronic FeatureConsequence for ReactivitySupporting Evidence
Amides/CarbamatesAmide Resonance (n(N) → π*(C=O))Increased stability, planar geometry, reduced basicity of nitrogen, partial double bond character of C-N bond.High rotational barrier around C-N bond, characteristic bond lengths, high boiling points due to strong hydrogen bonding potential. youtube.comnih.gov
Naphthalen-1-yl diphenylcarbamateCompeting resonance between amide group and phenyl rings.Modulation of the nucleophilicity of the nitrogen and electrophilicity of the carbonyl carbon.General principles of carbamate chemistry. acs.orgnih.gov

The bulky nature of the diphenylamino group and the naphthalen-1-yl group creates significant steric hindrance around the carbonyl carbon of the carbamate. This steric crowding can impede the approach of nucleophiles, thereby reducing the reactivity of the carbonyl group towards addition or substitution reactions. acs.org

In reactions involving the carbamate moiety, the large substituents can influence the stereochemical outcome. For instance, in reactions like directed epoxidation, the carbamate group can control the stereoselectivity. acs.org While specific studies on this compound are not prevalent, the principles of steric control observed in other carbamates and amides are applicable. acs.org The significant steric bulk of the diphenylamino and naphthyl groups would be expected to play a major role in directing the regioselectivity of reactions on the naphthalene (B1677914) ring.

Reactivity of the Naphthalene Moiety within the Carbamate Structure

The naphthalene ring system in this compound is not an inert scaffold; its aromaticity and the electronic influence of the carbamate substituent dictate its reactivity.

Naphthalene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. wikipedia.org This increased reactivity is due to the lower loss of stabilization energy in the reaction intermediate compared to benzene. libretexts.org Electrophilic attack on unsubstituted naphthalene preferentially occurs at the 1-position (alpha-position) because the resulting carbocation intermediate is more stable. libretexts.orgaskiitians.combrainly.inonlineorganicchemistrytutor.com This stability arises from the ability to draw more resonance structures that preserve a complete benzene ring. libretexts.orgaskiitians.combrainly.in

In this compound, the 1-position is already substituted. The carbamate group (-O-C(O)N(Ph)₂) acts as a deactivating group and an ortho-, para-director for electrophilic aromatic substitution. However, the directing effects on the naphthalene ring are more complex than in benzene. The ortho-positions are C2 and C8, and the para-position is C4. Mechanistic studies on related systems, such as 1-naphthaldehydes, show that peri-methylation (at C8) can be favored due to higher electronic density and the formation of stable bicyclic intermediates. nih.gov The development of regioselective functionalization of 1-substituted naphthalenes is an active area of research, with methods being developed to control substitution at the β-position (C2, C3, C6, C7). researchgate.net

Position on Naphthalene RingRelative Reactivity in Unsubstituted Naphthalene (Electrophilic Attack)Expected Influence of 1-O-Carbamate Group
1 (α-position)Most reactive. libretexts.orgaskiitians.comSubstituted.
2 (β-position)Less reactive than position 1. libretexts.orgPossible site for substitution under specific catalytic conditions. researchgate.net
4 (para-position)Less reactive than position 1.Activated by the para-directing effect of the oxygen atom.
5 (peri-position to C4)Less reactive than position 1.Potential site for electrophilic attack.
8 (peri-position to C1)Less reactive than position 1.Sterically hindered by the carbamate group but potentially electronically activated. nih.gov

Naphthalene is an aromatic compound that follows Hückel's rule, with a fused bicyclic system containing 10 π-electrons. quora.comquora.com However, the aromaticity is not evenly distributed across the molecule. quora.com This uneven electron density distribution makes naphthalene and other polycyclic aromatic hydrocarbons more reactive and less stable than benzene. quora.com The aromatic stabilization energy (ASE) of naphthalene is estimated to be around 50-60 kcal/mol. chemrxiv.org

Quantitative Structure-Reactivity Relationships (QSRRs)

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the chemical reactivity or biological activity of a series of compounds based on their molecular descriptors. nih.govmdpi.comnih.gov For carbamates, QSRR studies have been employed to understand their insecticidal activity, which is often related to their ability to inhibit the enzyme acetylcholinesterase, and their toxicity. mdpi.comuchile.clresearchgate.net

These models typically use a variety of descriptors, including:

Physicochemical descriptors: such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters).

Structural descriptors: such as molecular weight, number of rotatable bonds, and topological indices. nih.gov

Quantum mechanical descriptors: such as frontier molecular orbital energies (HOMO and LUMO), chemical potential, hardness, and electrophilicity, often calculated using Density Functional Theory (DFT). mdpi.com

While no specific QSRR studies on this compound were found, a hypothetical QSRR model for a series of related compounds could be developed. Such a model could correlate the rate of a specific reaction (e.g., hydrolysis) with descriptors that quantify the electronic and steric effects of substituents on either the naphthalene ring or the diphenylamino moiety. For instance, a multiple linear regression (MLR) or partial least-squares (PLS) analysis could be used to build a predictive model. nih.govnih.gov The reliability of such models is often validated internally using techniques like the leave-one-out cross-validation coefficient (Q²LOO). researchgate.net

Hypothetical Data for a QSRR Study of this compound Analogs
Substituent (X) on Phenyl RingObserved Reactivity (e.g., log(k_hydrolysis))Electronic Descriptor (σ_p)Steric Descriptor (E_s)Hydrophobicity (logP)
-H-4.50.000.005.2
-Cl-4.20.23-0.975.9
-CH₃-4.8-0.17-1.245.7
-NO₂-3.50.78-2.525.1

Despite a thorough search for scientific literature, no specific information was found regarding the structure-reactivity relationships, development of predictive models, or correlation with reaction rates and equilibria for the chemical compound this compound. The requested detailed research findings and data for the specified sections and subsections are not available in the public domain.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.